molecular formula C36H39ClN3O6 B600969 (S)-Lercanidipine-d3 Hydrochloride CAS No. 1217740-02-7

(S)-Lercanidipine-d3 Hydrochloride

Número de catálogo: B600969
Número CAS: 1217740-02-7
Peso molecular: 651.21
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Lercanidipine-d3 Hydrochloride is a deuterated form of (S)-Lercanidipine Hydrochloride, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Lercanidipine-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the (S)-Lercanidipine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

(S)-Lercanidipine-d3 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of deuterated compounds.

    Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.

    Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs.

    Industry: Applied in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.

Mecanismo De Acción

(S)-Lercanidipine-d3 Hydrochloride exerts its effects by blocking calcium channels in the vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, potentially leading to a longer duration of action and improved pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

    (S)-Lercanidipine Hydrochloride: The non-deuterated form of the compound.

    Amlodipine: Another calcium channel blocker used for hypertension.

    Nifedipine: A calcium channel blocker with similar therapeutic uses.

Uniqueness

(S)-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart and other similar compounds.

Actividad Biológica

(S)-Lercanidipine-d3 hydrochloride is a deuterium-labeled derivative of lercanidipine, a third-generation dihydropyridine calcium channel blocker (DHP-CCB). This compound is primarily utilized in antihypertensive therapies and exhibits significant biological activity characterized by its mechanism of action, pharmacokinetics, and therapeutic efficacy.

PropertyValue
CAS Number 1217740-02-7
Molecular Formula C₃₆H₃₉D₃ClN₃O₆
Molecular Weight 651.21 g/mol
Lipophilicity High

This compound's high lipophilicity allows it to penetrate cell membranes effectively, leading to prolonged therapeutic action compared to earlier generations of calcium channel blockers .

Lercanidipine acts primarily by blocking L-type calcium channels in vascular smooth muscle cells, which leads to vasodilation and a subsequent reduction in blood pressure. The deuterium labeling in (S)-Lercanidipine-d3 enhances its stability and bioavailability, making it an effective agent for managing hypertension .

Pharmacological Effects

  • Antihypertensive Action :
    • Clinical studies have demonstrated that lercanidipine effectively lowers both systolic and diastolic blood pressure. For instance, in a randomized controlled trial involving 1000 patients with Stage 2 hypertension, treatment with lercanidipine resulted in significant reductions in blood pressure (e.g., office SBP/DBP decreased by 11.0/10.4 mmHg) with a responder rate of approximately 47% .
  • Renoprotective Effects :
    • Animal studies indicate that lercanidipine can prevent renal damage associated with hypertension. In models of renal injury induced by angiotensin II, lercanidipine treatment resulted in decreased proteinuria and maintained normal plasma creatinine levels . The drug also reduced monocyte infiltration and extracellular matrix formation, suggesting anti-inflammatory properties that contribute to its renoprotective effects .
  • Lower Negative Inotropic Effect :
    • Compared to other DHPs, lercanidipine exhibits a lower negative inotropic effect, making it safer for patients with underlying heart conditions . This characteristic is particularly beneficial as it minimizes the risk of exacerbating heart failure.

Case Studies

Several observational studies have reinforced the efficacy of lercanidipine:

  • A large-scale observational study reported that among patients treated with lercanidipine, approximately 46% achieved normalized blood pressure after treatment adjustment from 10 mg to 20 mg daily .
  • In another study focusing on patients with high cardiovascular risk, lercanidipine demonstrated significant improvements in quality of life metrics alongside blood pressure reduction, highlighting its dual benefits in managing hypertension and enhancing patient well-being .

Propiedades

Número CAS

1217740-02-7

Fórmula molecular

C36H39ClN3O6

Peso molecular

651.21

Apariencia

Pale-Yellow Solid

melting_point

116-118°C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.